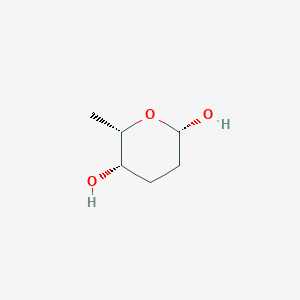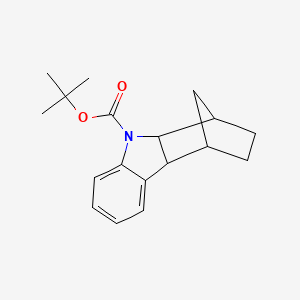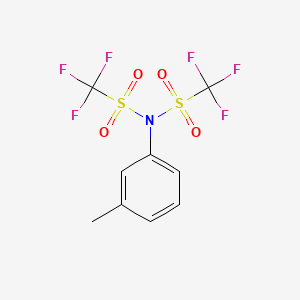
N-(3-Methylphenyl) bis-trifluoromethane sulfonimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl) bis-trifluoromethane sulfonimide: is a chemical compound known for its strong electron-withdrawing properties. It is widely used in various chemical reactions and industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 3-methyl aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide is used as a strong electron-withdrawing group in organic synthesis. It is employed in the synthesis of various complex organic molecules and as a reagent in different chemical transformations .
Biology and Medicine: In biological and medical research, the compound is used to study enzyme mechanisms and as a potential inhibitor for certain biochemical pathways. Its unique structure allows it to interact with specific molecular targets, making it valuable in drug discovery and development .
Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its strong electron-withdrawing properties make it an essential component in various industrial processes.
Mechanism of Action
The mechanism by which N-(3-Methylphenyl) bis-trifluoromethane sulfonimide exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound interacts with molecular targets by forming stable complexes, which can inhibit or enhance specific biochemical pathways.
Comparison with Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N,N-Bis(trifluoromethylsulfonyl)aniline
- Phenyl triflimide
Comparison: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the 3-methyl group on the phenyl ring. This structural difference can influence its reactivity and interaction with other molecules compared to similar compounds. The 3-methyl group can provide steric hindrance or electronic effects that differentiate it from other trifluoromethanesulfonimide derivatives.
Properties
Molecular Formula |
C9H7F6NO4S2 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(3-methylphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C9H7F6NO4S2/c1-6-3-2-4-7(5-6)16(21(17,18)8(10,11)12)22(19,20)9(13,14)15/h2-5H,1H3 |
InChI Key |
IWOBBDTUBYBPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
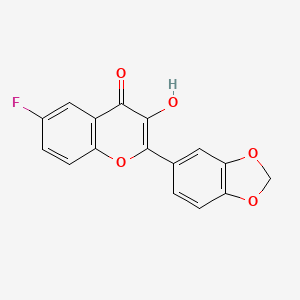
![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
![Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane](/img/structure/B12838367.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)

![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)
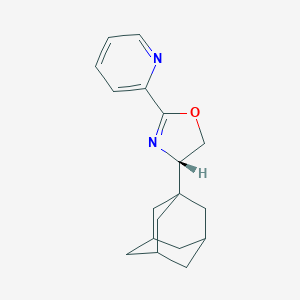
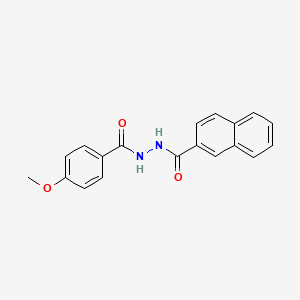
![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)
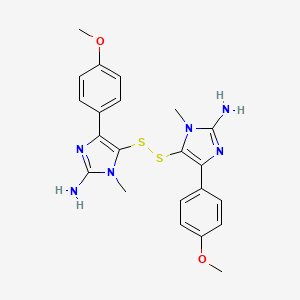
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)
